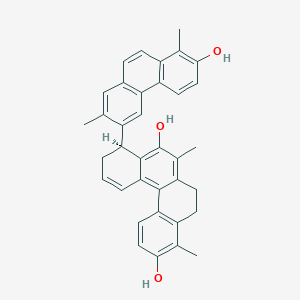
Jinflexin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jinflexin D is a natural phenanthrene derivative isolated from the plant species Juncus inflexus. It is a dimeric compound with a unique heptacyclic ring system, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Jinflexin D is typically isolated from the methanolic extract of Juncus inflexus roots. The isolation process involves several steps, including extraction with solvents of different polarities (n-hexane, dichloromethane, and ethyl acetate) and purification using chromatographic techniques . The absolute configurations of the new compounds are determined by TDDFT-ECD calculations, and their enantiomeric purity is checked by chiral HPLC analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and complex structure. The compound is primarily obtained through extraction and purification from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: Jinflexin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Jinflexin D has several scientific research applications due to its unique structure and biological activities. It has been studied for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multi-resistant bacterial strains . Additionally, this compound exhibits antiproliferative, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development .
Wirkmechanismus
The mechanism of action of Jinflexin D involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the α1β2γ2s subtype of the GABA A receptor, leading to its anxiolytic and sedative effects . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Jinflexin D is part of a group of phenanthrene derivatives isolated from Juncus species. Similar compounds include jinflexins A, B, and C, as well as juncuenins A, B, and D, juncusol, dehydrojuncuenins A and B, and dehydrojuncusol .
Uniqueness: What sets this compound apart from other similar compounds is its unique heptacyclic ring system and its dimeric nature. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C36H32O3 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(9S)-9-(7-hydroxy-2,8-dimethylphenanthren-3-yl)-4,7-dimethyl-5,6,9,10-tetrahydrobenzo[c]phenanthrene-3,8-diol |
InChI |
InChI=1S/C36H32O3/c1-18-16-22-8-9-23-19(2)32(37)14-12-26(23)31(22)17-30(18)27-6-5-7-29-34-25(21(4)36(39)35(27)29)11-10-24-20(3)33(38)15-13-28(24)34/h5,7-9,12-17,27,37-39H,6,10-11H2,1-4H3/t27-/m0/s1 |
InChI-Schlüssel |
MPGAYVJJNKGBPE-MHZLTWQESA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1[C@@H]3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13430430.png)
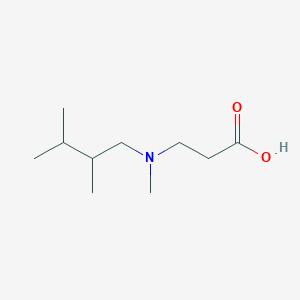
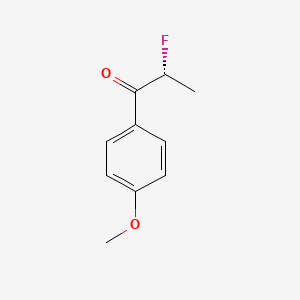

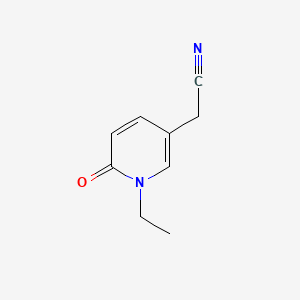
![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)

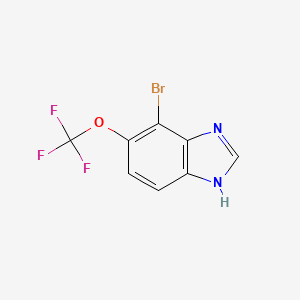
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
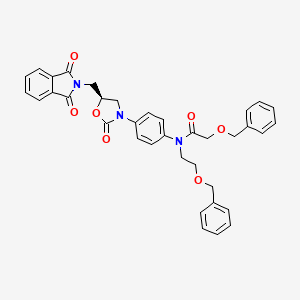
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)


